2-(2-Butoxyethoxy)ethyl octanoate
Description
2-(2-Butoxyethoxy)ethyl octanoate is a glycol ether ester characterized by a branched ether chain (2-(2-butoxyethoxy)ethyl) linked to an octanoate ester group. This structure combines the solubility-enhancing properties of glycol ethers with the hydrophobic nature of fatty acid esters, making it a versatile compound in industrial applications such as solvents, plasticizers, and cosmetic formulations. The compound’s amphiphilic nature allows it to act as a surfactant or co-solvent in systems requiring balanced hydrophilicity and lipophilicity.
Properties
CAS No. |
258262-59-8 |
|---|---|
Molecular Formula |
C16H32O4 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl octanoate |
InChI |
InChI=1S/C16H32O4/c1-3-5-7-8-9-10-16(17)20-15-14-19-13-12-18-11-6-4-2/h3-15H2,1-2H3 |
InChI Key |
LEGQDLDUGPVLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethoxy)ethyl octanoate typically involves the esterification of 2-(2-Butoxyethoxy)ethanol with octanoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of 2-(2-Butoxyethoxy)ethyl octanoate involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butoxyethoxy)ethyl octanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to and .
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-(2-Butoxyethoxy)ethanol and octanoic acid.
Transesterification: New ester and alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl octanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a solvent for biological samples.
Medicine: Utilized in the preparation of pharmaceutical formulations due to its solubility properties.
Industry: Widely used in the production of coatings, adhesives, and inks due to its excellent solvent properties.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl octanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions and processes. The compound’s ability to dissolve both polar and non-polar substances makes it versatile in various applications. It does not have a specific molecular target or pathway but acts by enhancing the solubility and reactivity of other compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
Physicochemical Properties
- Volatility: Simpler esters like ethyl octanoate exhibit higher volatility due to the absence of glycol ether chains. Glycol ether esters (e.g., 2-(2-butoxyethoxy)ethyl octanoate) are less volatile, enhancing their utility in long-lasting formulations .
- Solubility: The glycol ether moiety improves water solubility compared to non-glycol analogs. For example, ethyl octanoate is sparingly soluble in water, whereas 2-(2-butoxyethoxy)ethyl octanoate demonstrates better miscibility in polar and non-polar solvents .
- Lipophilicity (logP): Longer ester chains (e.g., octadecanoate) increase logP, making compounds more lipid-soluble. Hexanoate analogs (shorter chains) have lower logP values, favoring applications requiring rapid evaporation .
Toxicological Profiles
- Read-Across Data: Methyl octanoate (CAS 111-11-5) and ethyl hexanoate (CAS 123-66-0) are used as read-across analogs for predicting skin sensitization and metabolic pathways of related esters . These studies suggest that glycol ether esters may exhibit higher dermal absorption than simple esters.
Research Findings
Ester Chain Length: Increasing the ester chain length (e.g., from hexanoate to octadecanoate) correlates with higher viscosity and thermal stability, making longer-chain derivatives suitable for lubricants .
Glycol Ether Chain Impact : The 2-(2-butoxyethoxy)ethyl group enhances solubility in hydrophobic matrices, a critical factor in paint and coating formulations .
Toxicity Trends: Shorter glycol chains (e.g., ethoxy vs. butoxy) are associated with higher acute toxicity in rodent studies, suggesting that 2-(2-butoxyethoxy)ethyl octanoate may have a milder profile compared to ethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
